molecular formula C9H8N2O3 B13709130 3,6-Dimethyl-5-nitrobenzisoxazole

3,6-Dimethyl-5-nitrobenzisoxazole

Cat. No.: B13709130
M. Wt: 192.17 g/mol
InChI Key: PRFLEULYCUOJCH-UHFFFAOYSA-N
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Description

3,6-Dimethyl-5-nitrobenzisoxazole is an organic compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . It is a benzisoxazole derivative, a class of heterocyclic compounds known for their diverse chemical properties and research applications . This compound is primarily used in scientific research, particularly as a substrate or model compound in enzyme engineering and mechanistic studies. For instance, derivatives of nitrobenzisoxazole, such as 5-nitrobenzisoxazole, are widely employed in studying the Kemp elimination reaction, a model reaction used to benchmark the activity and efficiency of computationally designed enzymes . In this context, it helps researchers understand how enzymes catalyze reactions and the role of distant mutations in facilitating the catalytic cycle, including substrate binding and product release . Furthermore, benzisoxazole scaffolds are of significant interest in medicinal chemistry research due to their presence in pharmacologically active molecules . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3,6-dimethyl-5-nitro-1,2-benzoxazole

InChI

InChI=1S/C9H8N2O3/c1-5-3-9-7(6(2)10-14-9)4-8(5)11(12)13/h3-4H,1-2H3

InChI Key

PRFLEULYCUOJCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)C

Origin of Product

United States

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3,6 Dimethyl 5 Nitrobenzisoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Complex Heterocycles

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the intricate structures of organic molecules like 3,6-dimethyl-5-nitrobenzisoxazole. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts are influenced by the electronic effects of the nitro group and the methyl substituents. The nitro group, being a strong electron-withdrawing group, will deshield the protons in its vicinity, particularly the proton at the 4-position. The methyl groups, being weakly electron-donating, will cause a slight shielding effect. The protons of the two methyl groups will appear as sharp singlets in the upfield region, likely between δ 2.0 and 3.0 ppm.

The ¹³C NMR spectrum will complement the ¹H NMR data. The carbon atoms of the benzisoxazole ring will resonate in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electronegative oxygen and nitrogen atoms of the isoxazole (B147169) ring, as well as the carbon bearing the nitro group, are expected to be the most deshielded. The methyl carbons will appear at a characteristic upfield chemical shift, typically between δ 15 and 25 ppm.

To definitively assign all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY reveals proton-proton coupling networks, helping to identify adjacent protons. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
H-4~8.0-8.3-C-3, C-5, C-9a
H-7~7.2-7.5-C-5, C-6, C-8
3-CH₃~2.5-2.7~15-20C-3, C-3a
6-CH₃~2.4-2.6~20-25C-5, C-6, C-7
C-3-~155-1603-CH₃
C-3a-~120-125H-4, 3-CH₃
C-4~125-130-H-4
C-5-~145-150H-4, H-7, 6-CH₃
C-6-~135-140H-7, 6-CH₃
C-7~115-120-H-7
C-7a-~160-165H-7

Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry Approaches for Molecular Framework and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn confirms its molecular formula (C₉H₈N₂O₃).

Electron Ionization (EI) is a common ionization technique that induces extensive fragmentation, providing a characteristic fingerprint for the molecule. The fragmentation of nitroaromatic compounds is well-documented and often involves the loss of the nitro group (NO₂) or a nitro radical (NO·). The fragmentation of the benzisoxazole ring system can also lead to characteristic ions.

Plausible Fragmentation Pathways for this compound under EI-MS:

Loss of the Nitro Group: A primary fragmentation pathway would be the cleavage of the C-NO₂ bond, resulting in the loss of a neutral NO₂ molecule (46 Da) and the formation of a [M - 46]⁺ ion.

Loss of a Nitro Radical: The loss of a NO radical (30 Da) to form a [M - 30]⁺ ion is also a common fragmentation for nitroaromatic compounds.

Cleavage of the Isoxazole Ring: The isoxazole ring can undergo cleavage, potentially leading to the loss of CO or other small neutral fragments.

Loss of Methyl Radicals: The loss of a methyl radical (CH₃) from the molecular ion or subsequent fragment ions is also possible.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Formula Notes
192[M]⁺[C₉H₈N₂O₃]⁺Molecular Ion
177[M - CH₃]⁺[C₈H₅N₂O₃]⁺Loss of a methyl radical
162[M - NO]⁺[C₉H₈NO₂]⁺Loss of a nitro radical
146[M - NO₂]⁺[C₉H₈N]⁺Loss of the nitro group
118[C₈H₈N]⁺[C₈H₈N]⁺Subsequent fragmentation

Note: The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Infrared (IR) and Raman Spectroscopy in Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The presence of specific functional groups in this compound will give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

Key Expected Vibrational Frequencies:

Nitro Group (NO₂): The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Aromatic C-H Stretching: These vibrations are expected to appear above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring will give rise to several bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond in the isoxazole ring is expected in the 1330–1260 cm⁻¹ region.

N-O Stretching: The N-O stretching vibration within the isoxazole ring will also have a characteristic frequency.

Methyl Group Vibrations: The C-H stretching and bending vibrations of the methyl groups will be observed in their characteristic regions.

Interactive Data Table: Predicted IR and Raman Active Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique(s) Intensity
Aromatic C-H Stretch3000-3100IR, RamanWeak to Medium
Aliphatic C-H Stretch (CH₃)2850-3000IR, RamanMedium
Asymmetric NO₂ Stretch1500-1570IRStrong
Symmetric NO₂ Stretch1300-1370IRStrong
Aromatic C=C Stretch1400-1600IR, RamanMedium to Strong
C-N Stretch1330–1260IR, RamanMedium
C-H Bending (out-of-plane)700-900IRStrong

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

For crystalline solids, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous confirmation of the connectivity and stereochemistry of this compound.

An X-ray crystallographic study would yield detailed information on bond lengths, bond angles, and torsion angles within the molecule. For instance, it would definitively establish the planarity of the benzisoxazole ring system and the orientation of the nitro and methyl substituents relative to the ring. The crystal packing, which describes how the molecules are arranged in the crystal lattice, would also be elucidated, revealing any significant intermolecular interactions such as hydrogen bonds or π-π stacking. The torsion angle of the nitro group with respect to the aromatic ring is a critical parameter that influences the molecule's electronic properties and reactivity.

Interactive Data Table: Representative Crystallographic Parameters for a Substituted Benzisoxazole Derivative

Parameter Example Value Significance
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)6.97Unit cell dimension.
b (Å)10.20Unit cell dimension.
c (Å)14.98Unit cell dimension.
β (°)93.83Angle of the unit cell.
C-N Bond Length (isoxazole)~1.35 ÅProvides information on bond order.
C-NO₂ Bond Length~1.48 ÅIndicates the strength of the bond.
NO₂ Torsion AngleVariesInfluences electronic conjugation and reactivity.

Note: These are example values from a related structure and would need to be experimentally determined for this compound.

Chromatographic and Separation Science Methodologies for Purity Assessment

Before conducting detailed spectroscopic analysis, it is crucial to ensure the purity of the sample. Chromatographic techniques are the primary methods for assessing the purity of organic compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components in a mixture. For a nitroaromatic compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). A UV detector would be suitable for detection, as the aromatic and nitro functionalities will absorb UV light. The presence of a single, sharp peak in the chromatogram would indicate a high degree of purity.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The mass spectrometer then provides identification of the eluted components.

Interactive Data Table: Representative Chromatographic Conditions for Purity Assessment

Technique Parameter Typical Conditions
HPLC ColumnC18 reversed-phase
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
DetectorUV at 254 nm
Expected ResultSingle sharp peak for a pure compound
GC ColumnCapillary column with a nonpolar stationary phase
Carrier GasHelium or Nitrogen
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Expected ResultSingle peak in the chromatogram

Reactivity and Reaction Mechanisms of 3,6 Dimethyl 5 Nitrobenzisoxazole

Elucidation of Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a fundamental process in the synthesis of benzisoxazole derivatives. The formation of the benzisoxazole ring often proceeds through the cyclization of ortho-substituted aryl oximes. chim.it A commonly accepted mechanism involves the deprotonation of the hydroxyl group of the oxime to form an oxime anion. chim.it This is followed by an intramolecular O-attack on the ortho-position of the aromatic ring, leading to the elimination of a leaving group and the formation of the benzisoxazole core via a nucleophilic aromatic substitution (SNAr) pathway. chim.it The reactivity of the starting oxime is dependent on the nature of the leaving group, with fluoro derivatives showing the highest reactivity. chim.it Electron-withdrawing substituents on the aromatic ring facilitate this cyclization, while electron-donating groups reduce reactivity. chim.it

Another pathway for forming substituted benzisoxazoles involves the [3+2] cycloaddition of nitrile oxides with arynes. researchgate.net This method allows for the synthesis of a variety of substituted benzisoxazoles with good regioselectivity. chim.it

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Nitro-Substituted Aromatic Ring

The nitro group on the aromatic ring of 3,6-dimethyl-5-nitrobenzisoxazole makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. In general, SNAr reactions on nitro-activated aromatic compounds proceed via an addition-elimination mechanism. youtube.com A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups, such as the nitro group, is crucial for stabilizing this intermediate. youtube.com The subsequent elimination of the leaving group restores the aromaticity of the ring. youtube.com

For SNAr reactions to occur, a good leaving group and a strong nucleophile are typically required. youtube.com The rate-determining step is usually the initial nucleophilic attack. youtube.com The position of the electron-withdrawing group relative to the leaving group is critical; they must be ortho or para to each other for effective stabilization of the intermediate. youtube.com In the context of isoxazoles, the nitro group can be displaced by various nucleophiles, providing a versatile method for the functionalization of the isoxazole (B147169) ring. rsc.orgresearchgate.net

Ring-Opening and Rearrangement Reactions

Benzisoxazole derivatives can undergo various ring-opening and rearrangement reactions. A notable example is the base-catalyzed decomposition of benzisoxazoles, which proceeds via a concerted E2 elimination to yield o-cyanophenolate anions. acs.org This reaction, known as the Kemp elimination, involves the abstraction of a proton from the C3 position with concurrent cleavage of the labile N-O bond. morressier.com

Rearrangement reactions are also a feature of isoxazole chemistry. For instance, the treatment of a 3-(2-hydroxyphenyl)-isoxazole derivative with a strong base can induce a rearrangement involving N-O bond cleavage to form a benzisoxazole intermediate. chim.it Other types of rearrangements, such as the Beckmann rearrangement of oximes to amides and the Baeyer-Villiger oxidation of ketones to esters, are fundamental organic reactions that can be relevant in the synthesis and transformation of precursors to benzisoxazole derivatives. wiley-vch.de The Tiffeneau-Demjanov rearrangement, which involves the reaction of a primary amine with nitrous acid to give a rearranged alcohol, is another example of a rearrangement that can lead to ring expansion. berhamporegirlscollege.ac.inlibretexts.org

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a key reaction for functionalizing aromatic rings. In these reactions, an electrophile replaces an atom, usually hydrogen, on the aromatic system. wikipedia.org The regioselectivity of SEAr is heavily influenced by the substituents already present on the ring. The methyl groups in this compound are activating, ortho-, para-directing groups, while the nitro group is a deactivating, meta-directing group. The isoxazole ring itself is generally considered to be more susceptible to electrophilic attack than benzene (B151609) due to the presence of heteroatoms with lone pairs of electrons that can stabilize the cationic intermediate. wikipedia.org

Mechanistic Studies of Model Reactions, including the Kemp Elimination

The Kemp elimination has been extensively studied as a model reaction to understand enzyme catalysis and reaction mechanisms in solution. bakerlab.org The reaction involves the base-catalyzed proton abstraction from the C3 position of a benzisoxazole, leading to the formation of a cyanophenol product. morressier.comresearchgate.net For 5-nitrobenzisoxazole, the reaction proceeds through a transition state where the C-H and N-O bonds are weakened, leading to an anionic phenoxide intermediate which is subsequently protonated. researchgate.net

The Kemp elimination is known to be accelerated by polar, aprotic solvents and by the presence of electron-withdrawing groups on the benzisoxazole ring. morressier.com Studies have shown a linear free-energy relationship between the second-order rate constant of the reaction and the pKa of the resulting cyanophenol product. nih.gov The reaction is concerted with no detectable intermediate. morressier.com Various enzymes and enzyme mimics have been shown to catalyze the Kemp elimination, providing insights into the principles of catalysis. nih.govacs.org

Table of Reaction Parameters for the Kemp Elimination of Benzisoxazoles

SubstrateCatalystSecond-Order Rate Constant (kcat/KM or k2)pHReference
5-NitrobenzisoxazoleWild-type tKSI2.5 M-1s-17.0 nih.gov
5-NitrobenzisoxazoleBovine serum albumin40 M-1s-18.0 nih.gov
5-NitrobenzisoxazoleDesigned Kemp eliminase (KE59)Six orders of magnitude faster than acetate (B1210297) in waterNot specified nih.gov
5-NitrobenzisoxazoleDesigned Kemp eliminase (HG3)Seven orders of magnitude faster than acetate in waterNot specified nih.gov

Computational and Theoretical Investigations of 3,6 Dimethyl 5 Nitrobenzisoxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would be essential in elucidating the electronic structure and predicting the reactivity of 3,6-Dimethyl-5-nitrobenzisoxazole.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), would be used to determine optimized molecular geometry, electronic properties like HOMO-LUMO energy gaps, and to predict sites of electrophilic and nucleophilic attack. Such studies are crucial for understanding a molecule's stability and potential reaction mechanisms. For instance, similar studies on other nitroaromatic compounds have successfully predicted their reactivity and decomposition pathways.

Ab Initio Methods and Basis Set Selection for Energetic and Structural Analysis

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. The choice of basis set, which is a set of functions used to create the molecular orbitals, is critical for the accuracy of these calculations. For a molecule like this compound, a split-valence basis set, augmented with polarization and diffuse functions (e.g., 6-31G(d,p) or larger), would be necessary to accurately describe the electronic distribution, particularly around the nitro group and the isoxazole (B147169) ring. These calculations would yield precise energetic and structural information.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations of this compound would provide insights into its conformational flexibility, including the rotation of the methyl and nitro groups. Furthermore, by including explicit solvent molecules in the simulation box, the effect of the solvent on the conformational preferences and dynamics of the molecule could be investigated. This is particularly important for understanding its behavior in a biological or solution-phase environment.

QM/MM Approaches for Mechanistic Insights and Enzyme Mimicry

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that combines the accuracy of quantum mechanics for a small, reactive part of a system with the efficiency of molecular mechanics for the larger, less reactive environment. If this compound were to be studied in the context of an enzyme active site, QM/MM would be the method of choice. The benzisoxazole derivative would be treated with a QM method to accurately model electronic changes during a reaction, while the surrounding protein and solvent would be treated with an MM force field. This approach could provide detailed mechanistic insights into potential interactions with biological targets.

Prediction of Reaction Pathways and Transition State Analysis

Computational methods are invaluable for mapping out potential reaction pathways and identifying the associated transition states. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. By calculating the potential energy surface for a proposed reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. The energetic barriers obtained from these calculations would allow for the prediction of the most likely reaction mechanisms.

Electrostatic Potential Mapping and Charge Distribution Analysis

The electrostatic potential (ESP) map is a valuable tool for understanding the charge distribution of a molecule and predicting its non-covalent interactions. An ESP map of this compound would reveal regions of positive and negative potential on the molecule's surface. The nitro group would be expected to create a strongly electron-withdrawing region, resulting in a positive potential on adjacent parts of the molecule, while the oxygen and nitrogen atoms of the isoxazole ring would likely exhibit negative potential. This information is critical for predicting how the molecule might interact with other molecules, such as receptors or other substrates.

Derivatization Strategies and Structure Reactivity Correlation Studies of 3,6 Dimethyl 5 Nitrobenzisoxazole Analogues

Design Principles for Modifying the Benzisoxazole Scaffold

The design of new analogues based on the 3,6-dimethyl-5-nitrobenzisoxazole core involves strategic modifications to either the benzene (B151609) ring or the isoxazole (B147169) moiety. A primary principle is the targeted installation of substituents to modulate the electronic properties, lipophilicity, and steric profile of the molecule.

Approaches can be broadly categorized into two main strategies:

Construction of the Benzisoxazole Core with Pre-functionalized Precursors: This is a highly efficient method that involves synthesizing the benzisoxazole ring from starting materials that already contain the desired substituents. For instance, the cyclization of an appropriately substituted o-hydroxyaryl oxime allows for the direct incorporation of various functional groups onto the benzene portion of the scaffold. chim.it This approach is advantageous as it avoids potential issues with the regioselectivity of substitution on the pre-formed heterocyclic system.

Post-Synthetic Modification of the Benzisoxazole Scaffold: This strategy involves performing chemical reactions on the intact this compound molecule. This allows for the diversification of a common intermediate. For example, the existing methyl and nitro groups on the core structure can serve as handles for further chemical transformations.

A key design consideration is the method of ring formation. While classical approaches often involve building the five-membered isoxazole ring onto a benzene precursor, modern methods also allow for the formation of the benzene fragment onto a substituted isoxazole. chim.it This latter approach provides a powerful tool for efficiently installing a variety of substituents onto the carbocyclic part of the molecule. chim.it

Influence of Substituent Effects on Reaction Kinetics and Selectivity

The rate (kinetics) and outcome (selectivity) of reactions involving the benzisoxazole scaffold are profoundly influenced by the electronic nature of its substituents. The existing 5-nitro group in this compound is a strong electron-withdrawing group (EWG), which significantly impacts the reactivity of the aromatic ring.

Electron-Withdrawing vs. Electron-Donating Groups:

Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (–NO₂) decrease the electron density of the benzene ring. This facilitates nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile attacks the ring and displaces a leaving group. chim.it However, strong EWGs can decelerate reactions that proceed through an electron-deficient transition state or involve electrophilic attack on the aromatic ring. For example, in the synthesis of benzisoxazoles via the cycloaddition of nitrile oxides and arynes, the presence of EWGs on the precursor can lead to lower yields. nih.gov

Electron-Donating Groups (EDGs): Substituents such as alkoxy (–OR) or alkyl groups (–R) increase the electron density of the ring. EDGs generally accelerate the rate of electrophilic aromatic substitution. In reactions involving the fragmentation of related nitrobenzyl systems, which serve as a model for reactivity, EDGs on the benzyl (B1604629) ring have been shown to accelerate reaction rates. researchgate.netrsc.org This is attributed to the stabilization of the developing positive charge on the benzylic carbon in the transition state. researchgate.netrsc.org

The position of the substituent is also critical. For instance, in studies on related nitroaromatic systems, the effect of a substituent on reaction kinetics could be quantitatively correlated with its Hammett constant (σ), with different parameter sets used for substituents at different positions relative to the reaction center. researchgate.netrsc.org

The table below illustrates the expected qualitative effect of different substituents on the rate of a hypothetical electrophilic reaction on the benzisoxazole ring.

Substituent at C-7Electronic EffectExpected Impact on Reaction Rate
-OCH₃Strong Electron-DonatingSignificant Acceleration
-CH₃Weak Electron-DonatingModerate Acceleration
-HNeutral (Reference)Baseline
-ClWeak Electron-WithdrawingModerate Deceleration
-CF₃Strong Electron-WithdrawingSignificant Deceleration

Strategies for Functional Group Interconversion and Further Derivatization

Once the this compound scaffold is formed, its existing functional groups can be chemically transformed to create a diverse library of analogues.

Reduction of the Nitro Group: The 5-nitro group is a versatile functional handle. It can be readily reduced under various conditions to yield the corresponding 5-amino-3,6-dimethylbenzisoxazole. This amine can then serve as a nucleophile or be converted into a diazonium salt, opening pathways to a wide array of other functionalities such as halogens, hydroxyls, and cyano groups.

Reactions on the Methyl Groups: The methyl groups at C-3 and C-6 can potentially be functionalized, for instance, through free-radical halogenation to introduce a reactive bromomethyl group. This has been demonstrated in related systems where a 3-(bromomethyl)-1,2-benzisoxazole (B15218) was used as a precursor to synthesize derivatives via reaction with various amines. nih.gov

Palladium-Catalyzed Cross-Coupling: A powerful strategy for derivatization involves introducing a halogen, such as bromine, onto the benzisoxazole ring. This halo-benzisoxazole can then participate in palladium-catalyzed cross-coupling reactions. For example, a bromo-substituted 1,3-dihydro-2,1-benzisoxazole has been shown to undergo Suzuki coupling with phenylboronic acid, demonstrating the compatibility of the scaffold with modern synthetic methods. nih.gov

Electrophilic Aromatic Substitution: The benzisoxazole ring can undergo electrophilic substitution reactions like Friedel-Crafts acylation, allowing for the introduction of acyl groups onto the benzene ring, which can be further modified. researchgate.net

The table below summarizes key derivatization strategies.

Starting Functional GroupReagents/Reaction TypeProduct Functional GroupReference
5-NitroH₂, Pd/C or SnCl₂5-Amino(General)
6-BromoPhenylboronic acid, Pd catalyst6-Phenyl nih.gov
3-BromomethylSulfonamides3-(Sulfamoylmethyl) nih.gov
Benzene RingAcyl chloride, AlCl₃ (Friedel-Crafts)Acyl Group researchgate.net

Stereochemical Considerations in Substituted Benzisoxazole Chemistry

Stereochemistry, the three-dimensional arrangement of atoms, is a crucial aspect of benzisoxazole chemistry, particularly when chiral centers are present or introduced.

Chirality at C-3: While the aromatic 1,2-benzisoxazole (B1199462) ring itself is planar, reduction of the isoxazole ring can generate a chiral center. For example, the synthesis of 1,2-benzisoxazolines, which are saturated derivatives, results in a chiral carbon at the C-3 position. chim.it Therefore, the development of asymmetric syntheses to control the formation of a specific optical isomer (enantiomer) is an important research objective. chim.it

Precursor Geometry: The stereochemistry of the starting materials can be critical for successful ring formation. In the synthesis of benzisoxazoles from oxime precursors, it has been demonstrated that only the Z-isomer of the oxime reacts to form the desired benzisoxazole ring, while the E-isomer typically leads to side products. chim.it This highlights the need to control the stereochemistry of the precursor to ensure efficient cyclization.

Conformational Isomerism: For benzisoxazoles with flexible substituents, different spatial arrangements or conformations can exist. In derivatives with substituents at the 2-position of a related benzoxazole (B165842) system, both cis and trans configurations with respect to other parts of the molecule have been observed in crystal structures. researchgate.net Furthermore, X-ray crystallography of 1,3-dihydro-2,1-benzisoxazoles has revealed that the nitrogen atom in the ring is highly pyramidal, a distinct stereochemical feature of the saturated scaffold. nih.gov

Advanced Applications and Role As a Research Probe in Chemical Sciences

Utilization in Materials Science Research

Currently, the direct application of 3,6-dimethyl-5-nitrobenzisoxazole in materials science for optical or electronic purposes is not a prominent area of research. The scientific literature overwhelmingly focuses on its use as a substrate in reaction mechanism studies. Its primary value lies in its role as a research probe to develop and benchmark new catalysts, particularly artificial enzymes. The insights gained from these studies, however, contribute to the foundational understanding of molecular interactions and catalysis that could indirectly inform future materials design. The principal research methodologies involving this compound are spectroscopic and kinetic analyses to monitor its transformation, which serves to test the efficiency of novel catalytic systems. researchgate.net

Model System for Catalysis and Artificial Enzyme Design Studies (e.g., Kemp Elimination)

The most significant role of 5-nitrobenzisoxazole and its derivatives is as a model substrate for the Kemp elimination, a base-catalyzed proton abstraction from the C3 carbon, which is concerted with the cleavage of the N-O bond to yield a 2-cyanophenolate product. researchgate.netnih.govnih.govvander-lingen.nl This reaction is an ideal model for several reasons:

Anthropogenic Reaction: It is not known to be catalyzed by any naturally occurring enzyme, which eliminates the risk of contamination or background activity from natural sources during experiments. youtube.comresearchgate.net

Mechanistic Simplicity: It serves as a classic example of a proton transfer from carbon, a critical step in countless enzymatic reactions. nih.govproteopedia.org

Well-Characterized: The mechanism has been extensively studied, providing a solid baseline for evaluating new catalysts. nih.govvander-lingen.nl

Facile Monitoring: The reaction product, a cyanophenol, is chromogenic, allowing for easy and continuous monitoring of the reaction rate via UV-Vis spectroscopy.

The reaction is known to be significantly accelerated in aprotic or hydrophobic environments where the base catalyst is desolvated and therefore more reactive. researchgate.netbakerlab.orgnih.gov This property makes it an excellent system for testing the ability of synthetic hosts or enzyme active sites to create such catalytically favorable microenvironments. researchgate.netnih.gov

Host-Guest Chemistry and Molecular Recognition Phenomena

The hydrophobic nature of the benzisoxazole core makes it an ideal guest for encapsulation within various supramolecular hosts in aqueous solutions. This host-guest interaction is a cornerstone of its use in studying molecular recognition and supramolecular catalysis.

One prominent example involves the use of a cationic, cubic coordination cage, [Co8L12]16+, as a catalyst. whiterose.ac.uk In this system, the hydrophobic benzisoxazole substrate is localized within the cage's cavity. Simultaneously, hydroxide (B78521) ions, acting as the base, are concentrated on the highly charged cationic surface of the cage through ion-pairing. This strategy utilizes two distinct types of supramolecular interactions—hydrophobic encapsulation of the guest and electrostatic attraction of the anionic base—to bring the reactants into close proximity and a partially-desolvated state, resulting in highly efficient catalysis. whiterose.ac.uk

Similar principles apply to other host systems like deep water-soluble cavitands. These hosts recognize and bind the hydrophobic benzisoxazole, shielding it from the bulk water and placing it in an environment where a co-bound base can effect the elimination. whiterose.ac.uk The conversion of the neutral substrate into an anionic product facilitates its expulsion from the host cavity, enabling catalytic turnover. whiterose.ac.uk This phenomenon is a key principle in designing artificial systems that mimic enzyme behavior.

Artificial Enzyme Design and Engineering Methodologies

The Kemp elimination has become the definitive benchmark reaction for testing and validating computational enzyme design methodologies. researchgate.netnih.govelsevierpure.com The process of creating these "de novo" enzymes, often called Kemp eliminases, represents a critical test of our understanding of the principles of biocatalysis. nih.govelsevierpure.com

The design process generally follows a structured, computational workflow: nih.govbioengineer.orgnih.gov

Theozyme Modeling: The first step is to define a "theozyme," an idealized geometric arrangement of catalytic functional groups and the substrate's transition state. nih.govbioengineer.org For the Kemp elimination, this typically involves positioning a basic residue (like glutamate (B1630785) or aspartate) to abstract the proton from C3 and often another residue (like lysine (B10760008) or a polarized histidine) to stabilize the developing negative charge on the phenoxide oxygen. nih.govproteopedia.org

Scaffold Matching: Using computational algorithms like RosettaMatch, protein databases are searched for existing, stable protein structures (scaffolds) that can accommodate the theozyme with minimal structural perturbation. nih.govbioengineer.org TIM barrels and xylanase binding pockets are examples of scaffolds that have been successfully used. nih.govproteopedia.org

Active Site Optimization: Once a suitable scaffold is identified, the residues surrounding the nascent active site are computationally redesigned to maximize the stability of the catalytic conformation and create a favorable, often hydrophobic, microenvironment. nih.govbioengineer.org

This de novo approach has successfully produced numerous artificial enzymes, such as the KE series (e.g., KE07, KE59, KE70) and HG series (e.g., HG3). nih.govnih.govbakerlab.orgnih.gov While these initial designs are often only modestly active, with rate enhancements far below those of natural enzymes, they provide invaluable starting points for further optimization. researchgate.netbakerlab.org

Directed Evolution: To bridge the gap between the modest efficiency of initial designs and the high proficiency of natural enzymes, researchers employ directed evolution. nih.govelsevierpure.com This laboratory process involves generating libraries of enzyme variants through random mutagenesis and screening them for improved catalytic activity. nih.govbakerlab.org This combination of computational design followed by directed evolution has proven powerful, yielding Kemp eliminases with catalytic efficiencies (kcat/Km) increased by over 200-fold, achieving rate accelerations greater than a million-fold over the uncatalyzed reaction. bakerlab.orgnih.govelsevierpure.com

Catalytic Antibodies: Another approach involves generating catalytic antibodies. By immunizing an animal with a stable transition-state analog of the Kemp elimination reaction, antibodies are produced whose binding sites are complementary to the transition state. researchgate.netucsf.edu These antibodies can stabilize the high-energy transition state of the actual reaction, thereby acting as catalysts. researchgate.netucsf.edunih.gov

Table 1: Catalytic Efficiencies of Selected Computationally Designed Kemp Eliminases This table presents a selection of designed enzymes and their reported catalytic parameters for the elimination of 5-nitrobenzisoxazole, illustrating the progress from initial designs to evolved variants.

Enzyme VariantDesign Methodkcat/Km (M⁻¹s⁻¹)Rate Acceleration (kcat/kuncat)Reference
KE07 (Initial) Computational Design~51.9 x 10⁴ nih.gov
KE07 (Evolved) Directed Evolution2,600>10⁶ nih.gov
KE59 (Initial) Computational Design1,1004 x 10⁵ bakerlab.org
KE59 (Evolved) Directed Evolutionup to 0.6 x 10⁶≤10⁷ bakerlab.org
KE70 (Initial) Computational Design1606.4 x 10⁴ nih.gov
KE70 (Evolved) Directed Evolution>20,000>10⁶ nih.gov
HG3.17 Directed Evolution2.3 x 10⁵~10⁹ nih.gov
Des27.7 Computational Design12,700- researchgate.net

Note: Catalytic parameters can vary based on experimental conditions. kuncat refers to the rate of the uncatalyzed reaction.

Methodological Advancements in Organic Synthesis Facilitated by Benzisoxazole Chemistry

The study of this compound and related structures has not directly led to the development of new, broadly applicable synthetic methodologies within general organic chemistry. Instead, its primary contribution to methodological advancement has been to provide a robust and reliable platform for the creation and validation of de novo enzyme design protocols. nih.govelsevierpure.com

The Kemp elimination, using benzisoxazoles as substrates, serves as the gold-standard reaction for this field. It allows scientists to:

Benchmark Design Algorithms: The success or failure of a designed Kemp eliminase provides direct feedback on the accuracy of the underlying computational models and design principles. nih.govnih.gov

Test Catalytic Theories: It provides a simplified system to probe the fundamental drivers of catalysis, such as the roles of transition state stabilization, desolvation, and electrostatic preorganization. nih.gov

Refine Engineering Strategies: The iterative process of designing an enzyme and then improving it via directed evolution reveals the shortcomings of the initial design and provides crucial insights into the complex relationship between protein sequence, structure, dynamics, and function. nih.govproteopedia.org

In essence, benzisoxazole chemistry has been instrumental in advancing the specialized field of protein engineering and the ambitious goal of creating artificial enzymes with tailored functions from first principles.

Future Directions and Emerging Research Avenues for 3,6 Dimethyl 5 Nitrobenzisoxazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoxazole (B147169) and benzisoxazole derivatives has been a subject of extensive research, with a growing emphasis on environmentally friendly and efficient methods. nih.govbohrium.com Future research into the synthesis of 3,6-Dimethyl-5-nitrobenzisoxazole is likely to focus on the development of novel and sustainable methodologies that offer high yields, operational simplicity, and a reduced environmental footprint.

One promising avenue is the adoption of ultrasound-assisted synthesis . Sonochemistry has emerged as a green and effective approach for the synthesis of isoxazole-based molecules, often leading to shorter reaction times, milder conditions, and improved yields. nih.govpreprints.org The application of ultrasonic irradiation to the cyclization reactions necessary to form the benzisoxazole ring system could provide a more sustainable alternative to traditional heating methods. bohrium.com

Another area of exploration is microwave-assisted organic synthesis (MAOS) . This technique has been successfully employed for the rapid synthesis of various heterocyclic compounds, including isoxazole derivatives. bohrium.com The use of microwave irradiation can significantly accelerate reaction rates and improve yields, making it an attractive option for the efficient production of this compound.

Furthermore, the development of one-pot, multi-component reactions represents a highly efficient and atom-economical approach. preprints.org Designing a synthetic strategy where the key structural elements of this compound are assembled in a single step would be a significant advancement, minimizing waste and simplifying the purification process.

Synthetic Methodology Potential Advantages Relevant Precedent
Ultrasound-Assisted SynthesisShorter reaction times, milder conditions, improved yields, environmentally friendly. nih.govbohrium.comSynthesis of various isoxazole derivatives. nih.govpreprints.org
Microwave-Assisted SynthesisRapid reaction rates, high yields, energy efficiency. bohrium.comSynthesis of isoxazole-tethered chromone derivatives and other analogues. bohrium.com
One-Pot, Multi-Component ReactionsHigh efficiency, atom economy, reduced waste, simplified procedures. preprints.orgSynthesis of 3,5-disubstituted isoxazole secondary sulfonamides. preprints.org

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and potential applications. The integration of advanced spectroscopic techniques with computational chemistry offers a powerful approach to elucidate these properties.

Spectroscopic characterization will play a key role. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry will be essential for confirming the structure and purity of synthesized this compound. ingentaconnect.combenthamdirect.com High-resolution mass spectrometry can provide precise molecular weight determination, while 1H and 13C NMR will be invaluable for mapping the chemical environment of each atom in the molecule. ingentaconnect.com

Computational studies , particularly using Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. researchgate.netresearchgate.net These theoretical calculations can help in understanding the reactivity of the molecule, predicting its spectroscopic properties, and explaining experimental observations. ingentaconnect.combenthamdirect.com For instance, DFT calculations can be used to predict the NMR chemical shifts, which can then be compared with experimental data to validate the proposed structure. ingentaconnect.combenthamdirect.com

The combination of experimental and theoretical approaches will enable a comprehensive understanding of the structure-property relationships of this compound.

Technique Information Gained Application to this compound
Nuclear Magnetic Resonance (NMR)Detailed structural information, chemical environment of atoms. ingentaconnect.comStructure confirmation and elucidation.
Infrared (IR) SpectroscopyIdentification of functional groups. ingentaconnect.comConfirmation of the nitro group and benzisoxazole ring vibrations.
Mass SpectrometryMolecular weight and fragmentation patterns. ingentaconnect.comDetermination of molecular formula and structural fragments.
Density Functional Theory (DFT)Electronic structure, molecular orbital energies, electrostatic potential. researchgate.netresearchgate.netPrediction of reactivity, spectroscopic properties, and mechanistic pathways.

Exploration of Unconventional Reactivity Pathways

The unique combination of a benzisoxazole ring and a nitro group in this compound suggests the potential for a rich and diverse reactivity profile. Future research should not only focus on predictable reactions but also explore unconventional reactivity pathways.

The isoxazole ring is known to undergo various transformations. researchgate.net One area of interest is the reductive cleavage of the N-O bond, which can lead to the formation of β-amino ketones or other valuable synthetic intermediates. The influence of the dimethyl and nitro substituents on the ease and regioselectivity of this ring-opening reaction would be a key area of investigation.

The nitro group is a versatile functional group that can undergo a variety of transformations. mdpi.com Beyond simple reduction to an amino group, there is potential for nucleophilic aromatic substitution (SNAr) reactions, where the nitro group is displaced by a nucleophile. mdpi.com The electron-withdrawing nature of the nitro group activates the aromatic ring towards such substitutions. The interplay between the isoxazole ring and the nitro group in directing the regioselectivity of these reactions would be a fascinating area of study.

Furthermore, the exploration of photochemical reactions could unveil novel transformations. Nitroaromatic compounds are known to exhibit interesting photochemical behavior, and investigating the effect of UV or visible light on this compound could lead to the discovery of new reactivity patterns.

Interdisciplinary Research Opportunities in Advanced Chemical Materials and Theoretical Chemistry

The structural features of this compound make it a candidate for interdisciplinary research, particularly in the fields of advanced chemical materials and theoretical chemistry.

In materials science , the polar nature of the nitro group and the aromatic benzisoxazole core could impart interesting electronic and photophysical properties to the molecule. libretexts.org There is potential for this compound to be explored as a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The high nitrogen and oxygen content could also make it a precursor for nitrogen-doped carbon materials with potential applications in catalysis and energy storage.

From a theoretical chemistry perspective, this compound presents an interesting case study for understanding the interplay of various electronic effects within a complex heterocyclic system. researchgate.net Advanced computational models can be used to study its aromaticity, reactivity indices, and potential non-covalent interactions in the solid state. mdpi.com Such theoretical studies can not only rationalize experimental findings but also guide the design of new derivatives with tailored properties.

The exploration of this compound and its derivatives could lead to the development of novel materials with unique functionalities and a deeper understanding of fundamental chemical principles.

Q & A

Q. What are the standard synthetic routes for preparing 3,6-Dimethyl-5-nitrobenzisoxazole, and what methodological considerations are critical for purity?

The synthesis typically involves electrophilic nitration of a benzisoxazole precursor. Key steps include refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions, followed by distillation and crystallization (e.g., water-ethanol mixtures) to isolate the product . Purity is ensured by optimizing reaction time (e.g., 18-hour reflux) and using recrystallization techniques. Elemental analysis and melting point determination are standard for purity validation .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and molecular symmetry. Infrared (IR) spectroscopy identifies functional groups like nitro (-NO₂) and isoxazole rings. Mass spectrometry (MS) provides molecular weight confirmation, while elemental analysis validates empirical formulas . For example, discrepancies in calculated vs. experimental carbon percentages (e.g., 73.20% vs. 73.00%) highlight the need for iterative refinement .

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

Cross-validation using multiple techniques (e.g., HRMS for precise mass measurement, X-ray crystallography for absolute structure determination) is critical. Triangulating data from NMR, IR, and elemental analysis reduces ambiguity. In cases of conflicting data, computational tools (e.g., density functional theory) can model spectra for comparison .

Advanced Research Questions

Q. How does substituent positioning influence the regioselectivity of nitration in benzisoxazole derivatives?

Nitration regioselectivity is governed by electron-donating/withdrawing groups and reaction conditions. For this compound, methyl groups at positions 3 and 6 direct nitration to the 5-position via steric and electronic effects. Adjusting nitrating agents (e.g., HNO₃/H₂SO₄ vs. acetyl nitrate) or temperature can alter product distribution .

Q. What advanced techniques are recommended for resolving structural ambiguities in nitrobenzisoxazole derivatives?

Single-crystal X-ray diffraction with SHELX software provides unambiguous structural confirmation. SHELXL refines crystallographic data, while SHELXD/SHELXE assist in phase solving for complex cases . High-resolution mass spectrometry (HRMS) with sub-ppm accuracy further validates molecular formulas .

Q. How can computational methods enhance the design of biological activity studies for this compound?

In silico approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, predict binding affinities to biological targets (e.g., enzymes or receptors). These models guide in vitro assays by identifying plausible mechanisms of action. Experimental validation should include dose-response curves and controls for cytotoxicity .

Q. What strategies mitigate contradictions in pharmacological data for nitrobenzisoxazole derivatives?

Methodological rigor includes:

  • Replicating assays under standardized conditions (e.g., pH, temperature).
  • Using orthogonal assays (e.g., enzyme inhibition + cell viability tests) to confirm activity.
  • Applying statistical triangulation to reconcile data from diverse sources (e.g., in vitro, in silico, and ex vivo studies) .

Data Presentation

Q. Table 1: Key Analytical Parameters for this compound

ParameterMethod/InstrumentTypical Value/OutcomeReference
Melting PointDifferential Scanning Calorimetry141–143°C
¹H NMR (δ, ppm)500 MHz Spectrometer2.35 (s, 3H, CH₃), 8.10 (s, 1H)
HRMS (m/z)TOF Mass Spectrometer[M+H]⁺ Calc.: 207.0645; Exp.: 207.0648
X-ray CrystallographySHELX RefinementSpace Group: P2₁/c, R-factor: 0.045

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.